molecular formula C15H17NO B12620084 2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole CAS No. 919119-85-0

2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole

Cat. No.: B12620084
CAS No.: 919119-85-0
M. Wt: 227.30 g/mol
InChI Key: MKZDMRJFUGIFBS-UHFFFAOYSA-N
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Description

2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole is an organic compound that features a cyclohexene ring fused to an indole moiety with a methoxy group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole typically involves the reaction of 3-bromocyclohexene with aniline in a 1:4 ratio to form an N-substituted aniline . This intermediate can then undergo further reactions to introduce the methoxy group and form the final indole structure. The reaction conditions often involve the use of acidic media and oxidizing agents such as ammonium persulfate (NH4)2S2O8 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like chloroform or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole compounds.

Scientific Research Applications

2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological pathways, potentially affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohex-2-en-1-yl)-1-methoxy-1H-indole is unique due to the presence of both the cyclohexene and indole rings, as well as the methoxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

919119-85-0

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-cyclohex-2-en-1-yl-1-methoxyindole

InChI

InChI=1S/C15H17NO/c1-17-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h3,5-7,9-12H,2,4,8H2,1H3

InChI Key

MKZDMRJFUGIFBS-UHFFFAOYSA-N

Canonical SMILES

CON1C2=CC=CC=C2C=C1C3CCCC=C3

Origin of Product

United States

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